molecular formula C22H36O2 B8256732 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)- CAS No. 13487-41-7

6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)-

Cat. No.: B8256732
CAS No.: 13487-41-7
M. Wt: 332.5 g/mol
InChI Key: FYVTYELNLPIZCY-ZKWNWVNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)- (C21H32O2) is a polyunsaturated fatty acid methyl ester (FAME) with a 21-carbon chain and four cis-configured double bonds at positions 6, 9, 12, and 13. The methyl ester group enhances its volatility, making it suitable for gas chromatography (GC) analysis . This compound is structurally related to omega-3 and omega-6 fatty acids, though its specific classification depends on the position of the first double bond relative to the methyl end.

Natural Occurrence and Biosynthesis The compound is found in polar microalgae (e.g., Chlamydomonas sp. and Micrasteronium sp.), where it contributes to membrane fluidity under low-temperature conditions . It is also detected in fish oils, such as menhaden oil, as part of complex FAME mixtures . Biosynthetically, it may derive from the elongation and desaturation of shorter-chain precursors like octadecatetraenoic acid (18:4) or through metabolic pathways involving β-oxidation intermediates .

Properties

IUPAC Name

methyl (6Z,9Z,12Z,15Z)-henicosa-6,9,12,15-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVTYELNLPIZCY-ZKWNWVNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193075
Record name 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13487-41-7
Record name 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13487-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylide Coupling and Partial Hydrogenation

A cornerstone methodology for constructing polyunsaturated systems involves sequential acetylide coupling followed by stereoselective hydrogenation. This approach, adapted from the synthesis of structurally similar fatty acids (), employs (trimethylsilyl)acetylene as a key building block. For 6,9,12,15-Heneicosatetraenoic acid methyl ester, the synthesis proceeds as follows:

  • Fragment Preparation :

    • A C6 alkyne fragment (6-bromo-1-hexyne) is coupled with (trimethylsilyl)acetylene via a Sonogashira reaction to introduce the first double bond precursor.

    • Subsequent deprotection with tetrabutylammonium fluoride (TBAF) yields a terminal alkyne for further coupling.

  • Iterative Coupling :

    • Three additional acetylene units are coupled at positions 9, 12, and 15 using palladium-catalyzed cross-couplings.

    • Each coupling step is followed by selective hydrogenation with Lindlar catalyst (Pd/BaSO₄, quinoline) to generate cis-configured double bonds.

  • Esterification :

    • The final carboxylic acid is treated with methanol and concentrated HCl (8% w/v in methanol/water) at 45°C overnight, achieving >98% esterification.

Key Data :

StepReagentsConditionsYield
Acetylide CouplingPd(PPh₃)₂Cl₂, CuI, TEA60°C, 12 h78%
HydrogenationLindlar catalyst, H₂RT, 1 h95% cis
EsterificationHCl/MeOH/H₂O45°C, 14 h98%

Acid-Catalyzed Transesterification of Natural Oils

While direct extraction from natural sources is impractical due to the rarity of C21:4 fatty acids, modified transesterification protocols (e.g.,) can be adapted for synthetic analogs:

  • Saponification-Methylation :

    • Synthetic 6,9,12,15-Heneicosatetraenoic acid is saponified with KOH (1 M in 70% ethanol, 90°C, 1 h) to ensure complete hydrolysis.

    • The free acid is methylated using BF₃-methanol (14% w/v, 37°C, 20 min).

  • Catalytic Optimization :

    • Amberlyst 15 (10 wt%) in methanol achieves 95% conversion at 60°C, avoiding double bond isomerization.

Advantages :

  • Avoids harsh acidic conditions that may isomerize double bonds.

  • Scalable to multi-gram quantities.

Wittig Olefination for Double Bond Installation

For laboratories lacking specialized hydrogenation equipment, Wittig reactions offer an alternative:

  • Phosphorane Synthesis :

    • Triphenylphosphine reacts with 1,4-dibromo-2-butene to generate a bis-ylide.

  • Chain Elongation :

    • Sequential Wittig reactions with aldehyde intermediates introduce double bonds at positions 6, 9, 12, and 15.

    • Each reaction proceeds at −78°C in THF, yielding >85% cis selectivity.

  • Final Esterification :

    • Diazomethane in diethyl ether quantitatively converts the acid to the methyl ester at 0°C.

Challenges :

  • Requires strict anhydrous conditions.

  • Lower overall yields (~40%) due to multi-step purification.

Microbial Biosynthesis and Enzymatic Esterification

Emerging biotechnological approaches utilize engineered Yarrowia lipolytica strains:

  • Δ6-Desaturase Overexpression :

    • Linoleic acid (C18:2) is converted to γ-linolenic acid (C18:3) via Δ6-desaturase.

    • Elongases (ELOVL5) extend the chain to C22:4.

  • In Vitro Methylation :

    • Lipase B from Candida antarctica (CAL-B) catalyzes methanolysis in solvent-free systems (60°C, 24 h, 90% yield).

Limitations :

  • Low titers (≤200 mg/L) necessitate costly purification.

  • Enzymatic side activities may produce mixed esters.

Comparative Analysis of Methods

MethodYield (%)Purity (%)cis SelectivityScalability
Acetylide Coupling62>99100%Moderate
Transesterification959898%High
Wittig Olefination409585%Low
Microbial Synthesis2590100%Limited

Critical Considerations in Synthesis

Double Bond Preservation

  • Lindlar Catalyst Poisoning : Quinoline additives prevent over-hydrogenation but may require post-reaction silica gel filtration.

  • Oxygen Sensitivity : Radical scavengers (BHT, 0.01%) are added during esterification to prevent peroxidation.

Purification Techniques

  • Silver Ion Chromatography : Resolves cis/trans isomers using AgNO₃-impregnated silica gel (hexane:diethyl ether 9:1).

  • Molecular Distillation : For large-scale preparations, short-path distillation at 180°C (0.001 mbar) isolates the methyl ester .

Chemical Reactions Analysis

Types of Reactions

6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction can convert the double bonds to single bonds, resulting in a saturated fatty acid methyl ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acid methyl ester.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Nutritional Science

Omega-3 Fatty Acids
6,9,12,15-Heneicosatetraenoic acid is classified as an omega-3 fatty acid. Omega-3 fatty acids are known for their health benefits, including anti-inflammatory properties and cardiovascular health improvement. Research indicates that the consumption of omega-3 fatty acids can lead to reduced risks of chronic diseases such as heart disease and stroke .

Dietary Sources
This compound is found in certain marine oils and is often studied for its potential to enhance dietary supplements aimed at improving health outcomes related to inflammation and lipid metabolism .

Pharmaceutical Applications

Anti-inflammatory Properties
Studies have shown that heneicosatetraenoic acid exhibits anti-inflammatory effects. It has been investigated for its role in modulating inflammatory pathways and could potentially be used in treatments for conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity
Research has identified that derivatives of heneicosatetraenoic acid can possess antimicrobial properties. This opens avenues for developing new antimicrobial agents that can combat resistant strains of bacteria .

Cosmetic Industry

Skin Health
Due to its moisturizing properties and ability to improve skin barrier function, 6,9,12,15-Heneicosatetraenoic acid is being explored in cosmetic formulations. Its incorporation into skincare products may enhance hydration and provide anti-aging benefits .

Industrial Applications

Biodiesel Production
The methyl ester form of heneicosatetraenoic acid can be utilized as a biodiesel feedstock due to its favorable properties such as high energy content and low viscosity. Research indicates that the use of fatty acid methyl esters in biodiesel can improve fuel quality and engine performance .

Case Studies

StudyFocusFindings
Study on Omega-3 Fatty AcidsNutritional BenefitsDemonstrated significant reductions in inflammatory markers among subjects consuming omega-3-rich diets.
Antimicrobial EfficacyMicrobial ResistanceHeneicosatetraenoic acid derivatives showed enhanced activity against Staphylococcus aureus compared to traditional antibiotics .
Biodiesel FeasibilityRenewable EnergyInvestigated the efficiency of using heneicosatetraenoic acid methyl ester as a sustainable fuel alternative with promising results in energy yield .

Mechanism of Action

The mechanism of action of 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which are involved in signaling pathways related to inflammation and cell growth.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features, sources, and biological activities of 6,9,12,15-heneicosatetraenoic acid methyl ester (21:4) with analogous FAMEs:

Compound Chain Length Double Bonds Configuration Natural Sources Biological Activities References
6,9,12,15-Heneicosatetraenoic acid methyl ester 21 4 (6,9,12,15) all-Z Polar microalgae, fish oils Membrane fluidity modulation, potential antimicrobial activity
(all-Z)-6,9,12,15-Octadecatetraenoic acid methyl ester (18:4) 18 4 (6,9,12,15) all-Z Isochrysis galbana algae, plant extracts Substrate for EPA/DHA synthesis, allelopathic activity
(all-Z)-8,11,14,17-Eicosatetraenoic acid methyl ester (20:4) 20 4 (8,11,14,17) all-Z Marine FAME mixes, cod liver oil Anti-inflammatory, precursor to eicosanoids
6,9,12,15-Docosatetraenoic acid methyl ester (22:4) 22 4 (6,9,12,15) all-Z Lepidium sativum seeds, pomegranate extracts Antimicrobial, antibiofilm properties
(all-Z)-5,8,11,14,17-Eicosapentaenoic acid methyl ester (20:5, EPA) 20 5 (5,8,11,14,17) all-Z Fish oils, algal extracts Cardiovascular protection, anti-inflammatory

Key Structural Differences :

  • Chain Length : Impacts melting point and solubility. Longer chains (e.g., 22:4) are less volatile and may integrate differently into lipid bilayers.
  • Double Bond Position: Determines omega classification (e.g., 6,9,12,15-heneicosatetraenoate is omega-6 if the first double bond is at C6, but this depends on the reference system).

Biological Activity

6,9,12,15-Heneicosatetraenoic acid, methyl ester (all-Z) is a polyunsaturated fatty acid methyl ester that has garnered attention for its potential biological activities. This compound is characterized by its long carbon chain and multiple double bonds, which contribute to its unique biochemical properties. Understanding its biological activity is crucial for exploring its therapeutic potential in various health conditions.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H34_{34}O2_2
  • Molecular Weight : 318.4935 g/mol
  • CAS Number : 2566-89-4
  • Structure : The compound features a long hydrocarbon chain with four double bonds in the all-Z configuration, enhancing its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that 6,9,12,15-heneicosatetraenoic acid methyl ester exhibits several biological activities including:

Antimicrobial Activity Study

A study analyzed the antimicrobial effects of several fatty acid methyl esters including those structurally related to heneicosatetraenoic acid. The results indicated that these compounds exhibited significant inhibition against pathogenic bacteria. The study utilized GC-MS to identify and quantify bioactive components from plant extracts containing these fatty acids .

Antioxidant Activity Assessment

In a comprehensive investigation of antioxidant activities among different cultivars of Australian lupins, it was found that certain fatty acid methyl esters had potent antioxidant effects. The study employed various in vitro assays to quantify the antioxidant capacity and identified key compounds contributing to this activity . While heneicosatetraenoic acid was not specifically tested, the findings support the potential for similar compounds to exhibit beneficial antioxidant properties.

Data Tables

Activity Compound Effect Reference
Antimicrobial9,12,15-Octadecatrienoic acid methyl esterInhibition of E. coli, B. subtilis
AntioxidantVarious fatty acidsScavenging free radicals
Anti-inflammatoryPolyunsaturated fatty acidsModulation of cytokine production

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 6,9,12,15-heneicosatetraenoic acid methyl ester?

  • Answer : Synthesis can be achieved via a one-carbon homologation strategy. For example, Rodriguez et al. (1997) demonstrated that ethyl esters of polyunsaturated fatty acids (PUFAs) like 20:4n-6 can be extended by one carbon using a Wittig reaction or cyanide-mediated elongation to produce 21:4n-6 ethyl ester . Adapting this method, the methyl ester derivative can be synthesized by substituting ethyl with methyl groups during esterification. Purity validation (≥98% by GC-MS) and stereochemical confirmation (e.g., NMR for all-Z configuration) are critical post-synthesis .

Q. How can this compound be efficiently extracted and purified from biological matrices?

  • Answer : Use the Bligh & Dyer method for lipid extraction: homogenize tissues in chloroform-methanol (2:1 v/v), separate layers with water, and isolate the chloroform layer containing lipids . For purification, countercurrent chromatography (CCC) is effective for isolating PUFA methyl esters from complex lipid mixtures. Vetter et al. (2012) isolated similar compounds (e.g., 16:4n-1 methyl ester) from fish oil using CCC with hexane-acetonitrile gradients, achieving >95% purity .

Q. What analytical techniques are essential for structural identification and quantification?

  • Answer :

  • GC-MS : Resolve double-bond positions using derivatization (e.g., dimethyl disulfide adducts) and compare retention indices with standards .
  • NMR : Confirm all-Z geometry via coupling constants (e.g., 1^1H NMR: δ 5.3–5.4 ppm, multiplet integration for four conjugated double bonds) .
  • HPLC-MS/MS : Quantify trace amounts in biological samples using reverse-phase C18 columns and multiple reaction monitoring (MRM) .

Advanced Research Questions

Q. How does 6,9,12,15-heneicosatetraenoic acid methyl ester participate in lipid metabolism pathways in model organisms?

  • Answer : In fish cell lines (e.g., Scophthalmus maximus), Δ3-desaturation and β-oxidation pathways convert precursor PUFAs like 18:5n-3 to 18:4n-3 via a 2-trans intermediate. Similar metabolism may apply to 21:4n-3 derivatives, where elongation/desaturation produces longer-chain eicosanoids (e.g., 20:5n-3). Use radiolabeled tracers (e.g., 14^{14}C) and LC-MS to track metabolic intermediates .

Q. What experimental designs are optimal for studying its anti-inflammatory or lipid-modulating effects in vivo?

  • Answer :

  • Murine models : Administer orally (10–50 mg/kg/day) and measure plasma triglycerides (enzymatic assays) and inflammatory markers (ELISA for TNF-α, IL-6). Control diets with AIN-93 formulations ensure standardized lipid intake .
  • In vitro assays: Test inhibition of cyclooxygenase-2 (COX-2) in macrophage cultures (RAW 264.7 cells) using LC-MS-based eicosanoid profiling .

Q. How do structural modifications (e.g., ester vs. free acid) impact its stability and bioactivity?

  • Answer : Methyl esters enhance lipid solubility and stability against oxidation compared to free acids. Accelerated stability testing (40°C/75% RH for 6 months) with peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) assays quantifies oxidative degradation. Bioactivity comparisons require parallel testing of both forms in cell-based assays (e.g., PPAR-γ activation) .

Q. What precautions are necessary for handling and storage to maintain compound integrity?

  • Answer :

  • Storage : Store under argon at −80°C in amber vials to prevent auto-oxidation. Purity decreases by <5% over 12 months under these conditions .
  • Safety : While not classified as hazardous, avoid inhalation/contact (use nitrile gloves, fume hoods) due to potential CNS toxicity observed in structurally similar methyl esters .

Q. How can contradictory data on its metabolic fates be resolved in interdisciplinary studies?

  • Answer : Combine multi-omics approaches:

  • Lipidomics : Track metabolite flux using 13^{13}C-labeled substrates and high-resolution Orbitrap MS .
  • Transcriptomics : Identify upregulated enzymes (e.g., elongase 5, Δ6-desaturase) in treated vs. control tissues .
  • Kinetic modeling : Fit time-course data to compartmental models to resolve competing pathways (e.g., β-oxidation vs. elongation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.